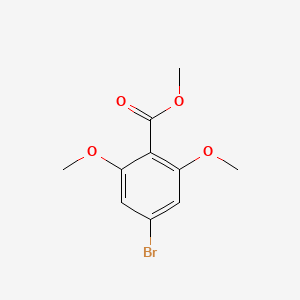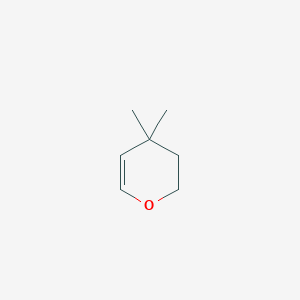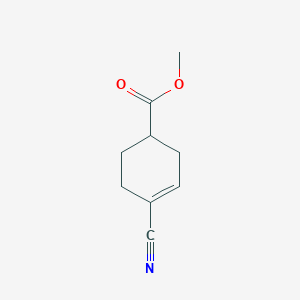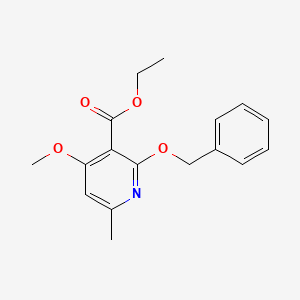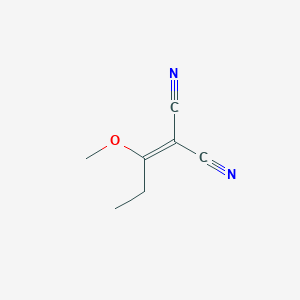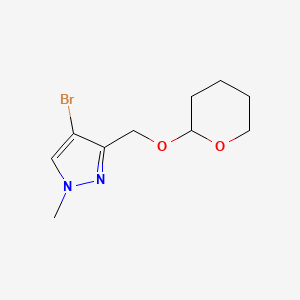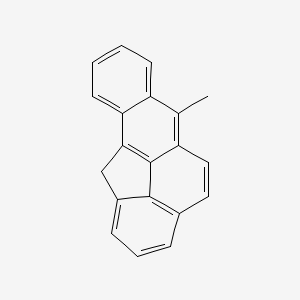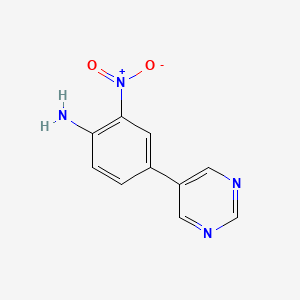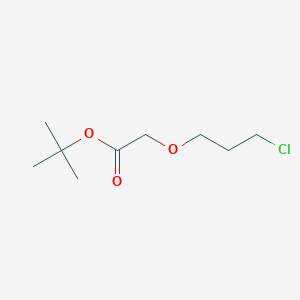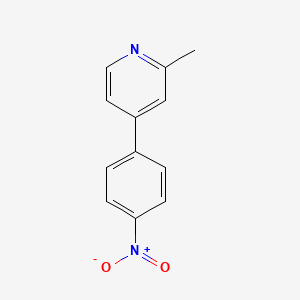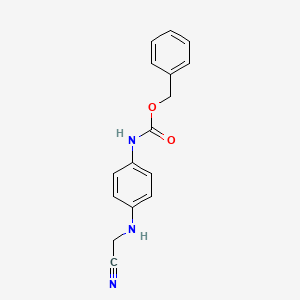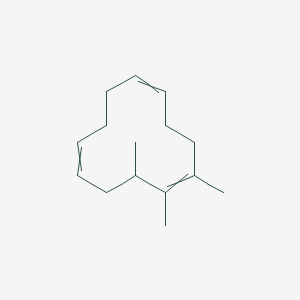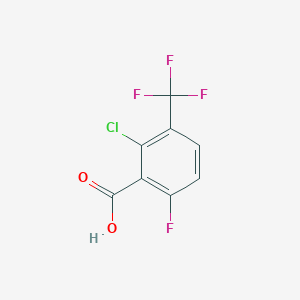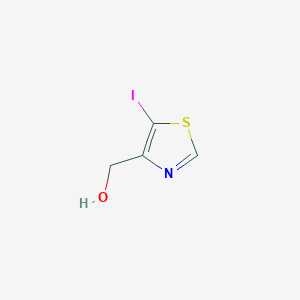
(5-Iodothiazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Iodothiazol-4-yl)methanol: is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The presence of an iodine atom at the 5-position and a hydroxymethyl group at the 4-position makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodothiazol-4-yl)methanol typically involves the iodination of thiazole derivatives followed by the introduction of a hydroxymethyl group. One common method includes:
Iodination: Starting with thiazole, the compound is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Hydroxymethylation: The iodinated thiazole is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5-Iodothiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding thiazole derivative.
Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: (5-Iodothiazol-4-yl)aldehyde or (5-Iodothiazol-4-yl)carboxylic acid.
Reduction: Thiazole derivatives without the iodine atom.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Iodothiazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Iodothiazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the hydroxymethyl group can influence its binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromothiazol-4-yl)methanol: Similar structure but with a bromine atom instead of iodine.
(5-Chlorothiazol-4-yl)methanol: Similar structure but with a chlorine atom instead of iodine.
(5-Fluorothiazol-4-yl)methanol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
(5-Iodothiazol-4-yl)methanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger size and higher atomic weight of iodine can lead to different steric and electronic effects, making this compound particularly interesting for specific applications.
Propiedades
Fórmula molecular |
C4H4INOS |
|---|---|
Peso molecular |
241.05 g/mol |
Nombre IUPAC |
(5-iodo-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C4H4INOS/c5-4-3(1-7)6-2-8-4/h2,7H,1H2 |
Clave InChI |
HHSJEOQPOXJQGD-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(S1)I)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


